4-(Dibenzo[b,d]furan-4-yl)aniline

Catalog No.
S6882930
CAS No.
578027-21-1
M.F
C18H13NO
M. Wt
259.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dibenzo[b,d]furan-4-yl)aniline

CAS Number

578027-21-1

Product Name

4-(Dibenzo[b,d]furan-4-yl)aniline

IUPAC Name

4-dibenzofuran-4-ylaniline

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C18H13NO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2

InChI Key

JPNNLBQKGZVDPF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N

4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the molecular formula C₁₈H₁₃NO and a molecular weight of approximately 259.3 g/mol. This compound features a dibenzo[b,d]furan moiety attached to an aniline group, classifying it as a heterocyclic aromatic amine. Its structure includes two fused benzene rings and a furan ring, which contributes to its unique chemical properties and potential biological activities. The compound is known to exhibit harmful effects upon ingestion and can cause serious eye irritation, highlighting the need for careful handling in laboratory settings .

The chemical reactivity of 4-(dibenzo[b,d]furan-4-yl)aniline can be attributed to its functional groups. It can undergo various reactions typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The aniline nitrogen can act as a nucleophile, allowing the compound to participate in electrophilic substitution reactions.
  • Oxidation: The presence of the aniline group makes it susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.
  • Condensation Reactions: The compound can also react with aldehydes or ketones under acidic conditions to form imines or other condensation products.

The synthesis of 4-(dibenzo[b,d]furan-4-yl)aniline typically involves multi-step organic reactions, which may include:

  • Formation of Dibenzo[b,d]furan: This can be achieved through cyclization reactions starting from appropriate precursors such as phenolic compounds.
  • Amination: The dibenzo[b,d]furan intermediate can be converted into 4-(dibenzo[b,d]furan-4-yl)aniline through nucleophilic substitution reactions, where an amine (such as aniline) is introduced at the appropriate position.

Specific synthetic routes may vary based on desired yields and purity levels.

4-(Dibenzo[b,d]furan-4-yl)aniline has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
  • Material Science: Its unique structural properties may lend themselves to applications in organic electronics or as dyes in various materials.
  • Research: It can be used as a chemical probe in biological studies to explore mechanisms of action related to similar compounds.

Interaction studies involving 4-(dibenzo[b,d]furan-4-yl)aniline are crucial for understanding its pharmacological profile. Investigations into its binding affinity with various biological targets, such as enzymes or receptors, will provide insights into its mechanism of action. Additionally, studies assessing its toxicity and bioavailability are essential for evaluating its potential use in therapeutic applications.

Several compounds share structural similarities with 4-(dibenzo[b,d]furan-4-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Dibenzo[b,d]furan-4-yl)anilineSimilar dibenzo[b,d]furan structureDifferent substitution position on the aniline
Dibenzo[b,d]furanCore structure without aniline functionalityServes as a precursor for synthesizing anilines
Phenyl-dibenzofuranContains a phenyl group instead of an amineMay exhibit different biological activities

The uniqueness of 4-(dibenzo[b,d]furan-4-yl)aniline lies in its specific arrangement of the dibenzo[b,d]furan moiety and the aniline group, which may influence its reactivity and interactions compared to these similar compounds. Further research is needed to elucidate the distinct properties that differentiate it from closely related compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.099714038 g/mol

Monoisotopic Mass

259.099714038 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

Explore Compound Types